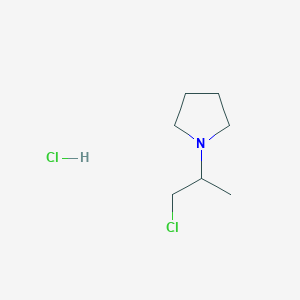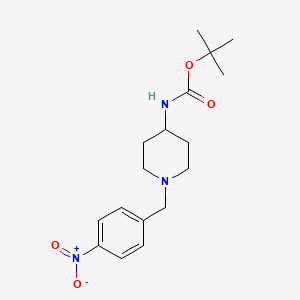![molecular formula C6H7N5 B3125388 4-hydrazinyl-3H-Imidazo[4,5-c]pyridine CAS No. 3243-26-3](/img/structure/B3125388.png)
4-hydrazinyl-3H-Imidazo[4,5-c]pyridine
Vue d'ensemble
Description
“4-hydrazinyl-3H-Imidazo[4,5-c]pyridine” is a heterocyclic organic compound. It is part of the imidazopyridines group, which are known to play a crucial role in numerous disease conditions . The imidazopyridines are known for their diverse biological activity, including their role as GABA A receptor agonists .
Synthesis Analysis
The synthesis of imidazopyridines has been a subject of intense research for numerous decades . New preparative methods for the synthesis of imidazopyridines using various catalysts have been described . The most useful starting compounds for the synthesis of imidazopyridines are the readily obtainable derivatives of 2,3-diaminopyridine .Molecular Structure Analysis
The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo [4,5-b]pyridines, imidazo [4,5-c]pyridines, imidazo [1,5-a]pyridines and imidazo [1,2-a]pyridines .Chemical Reactions Analysis
Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . They have been developed as proton pump inhibitors, aromatase inhibitors, and NSAIDs .Applications De Recherche Scientifique
Recyclization and Derivative Formation
Research demonstrates the potential of imidazo[4,5-c]pyridine derivatives in the formation of novel compounds through recyclization processes. For instance, the treatment of related compounds with sodium nitrite and hydrazine hydrate leads to the formation of novel imidazole derivatives, showcasing the versatility of the imidazo[4,5-c]pyridine scaffold in synthesizing new chemical entities (Lomov, 2016).
Metal-Free Hydrazination
The compound has been utilized in metal-free regioselective hydrazination reactions, highlighting its role in expanding molecular diversity through efficient and functional group-tolerant processes (Wang et al., 2015).
Anticancer Agent Synthesis
Imidazo[4,5-c]pyridines have been explored for their potential as anticancer agents. Research into the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines has identified routes for the synthesis of congeners with significant antitumor activity, indicating their importance in medicinal chemistry (Temple et al., 1987).
Fluorescent Probes Development
The imidazo[1,5-a]pyridine scaffold, related to 4-hydrazinyl-3H-Imidazo[4,5-c]pyridine, has been utilized in the development of fluorescent probes for studying cell membrane dynamics. This application underscores the utility of imidazo[4,5-c]pyridine derivatives in chemical biology and sensor development (Renno et al., 2022).
Corrosion Inhibition
Imidazo[4,5-b]pyridine derivatives have been evaluated for their performance as corrosion inhibitors on mild steel, demonstrating the chemical versatility and applicability of these compounds in industrial applications (Saady et al., 2021).
Inotropic Activity Influence
The position of nitrogen atoms in imidazo[4,5-c]pyridine compounds has been shown to dramatically affect their inotropic activity, illustrating the critical role of molecular structure in the biological activity of these compounds (Spitzer et al., 1988).
Mécanisme D'action
Target of Action
The primary targets of 4-Hydrazinyl-3H-Imidazo[4,5-c]pyridine are the IKK-ε and TBK1 enzymes . These enzymes play a crucial role in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Mode of Action
This compound interacts with its targets, IKK-ε and TBK1, by binding to their active sites. This binding results in the phosphorylation of NF-kappaB, which is a key regulator of immune response, cellular growth, and apoptosis .
Biochemical Pathways
The compound influences the NF-kappaB signaling pathway. Upon activation by IKK-ε and TBK1, NF-kappaB translocates to the nucleus and regulates the expression of genes involved in immune response, inflammation, and cell survival .
Pharmacokinetics
The compound’s molecular weight of 14915 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The activation of NF-kappaB by this compound leads to the transcription of genes that regulate immune response, inflammation, and cell survival. This can result in enhanced immune response, reduced inflammation, and increased cell survival .
Orientations Futures
Imidazopyridines have shown potential therapeutic significance, prompting further biological investigations . They can potentially be applied in various types of cancer and Ebola virus disease . The collective results of biochemical and biophysical properties foreground their medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .
Propriétés
IUPAC Name |
1H-imidazo[4,5-c]pyridin-4-ylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c7-11-6-5-4(1-2-8-6)9-3-10-5/h1-3H,7H2,(H,8,11)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORSRIDKDQATBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=N2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








methanone](/img/structure/B3125353.png)

![5-[4-(4-fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3125373.png)

![4-Benzyl-3-[5-chloro-2-(propan-2-yl)pent-4-enoyl]-1,3-oxazolidin-2-one](/img/structure/B3125407.png)
![N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B3125413.png)
